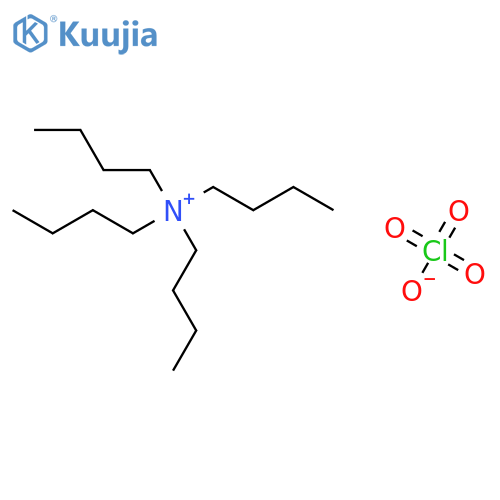Cas no 1923-70-2 (Tetrabutylammonium perchlorate)

1923-70-2 structure
商品名:Tetrabutylammonium perchlorate
CAS番号:1923-70-2
MF:C16H36ClNO4
メガワット:341.914344787598
MDL:MFCD00038722
CID:42190
PubChem ID:87576672
Tetrabutylammonium perchlorate 化学的及び物理的性質
名前と識別子
-
- Tetrabutylammonium perchlorate
- TETRA-N-BUTYLAMMONIUM PERCHLORATE
- n,n,n-tributyl-1-butanaminiuperchlorate
- TETRABUTYLAMMONIUM PERCHLORATE ELECTRO-C HEMICAL GRADE
- TETRABUTYLAMMONIUM PERCHLORATE REAGENT
- 1-Butanaminium, N,N,N-tributyl-, perchlorate
- tetra-n-butylammonium perchlorate, electrochemical grade
- Tetrabutylazanium perchlorate
- Tetrabutylaminium·perchlorate
- Hyperchloric acidanion·tetrabutylaminium
- Tetrabutylaminium·hyperchloric acidanion
- [(n-Bu)4N]ClO4
- Bu4N(1+)*ClO4(1-)
- n,n,n-tributylbutan-1-aminium perchlorate
- TBA perchlorate
- Tetrabutylammonium Perchlorat
- Tetrabutylammonium p
- Four tetrabutylaMMoniuMperchlorate
- Tetrabutylammoniumperchlorate,min.98%
- Tetrabutyl ammonium perchlorate
- 1-Butanaminium, N,N,N-tributyl-, perchlorate (1:1)
- tetrabutylammoniumperchlorate
- tetrabutylazanium,perchlorate
- C16H36ClNO4
- KSC176C0T
- Jsp003952
- tetrabutylazanium;perchlorate
- FT-0656108
- AC-11052
- AKOS002376442
- H11294
- AS-15957
- CS-0185879
- W-107720
- SCHEMBL35671
- DTXSID9062065
- (tetra(n-butyl)ammonium perchlorate)
- 1923-70-2
- Tetrabutyl-ammonium; perchlorate
- T0836
- EINECS 217-655-5
- HY-W127680
- Q55574227
- BCP24459
- TETRABUTYLAMMONIUM PERCHLORATE???REAGENT
- NS00081251
- CHEMBL1078234
- MFCD00038722
- KBLZDCFTQSIIOH-UHFFFAOYSA-M
- Tetranbutylammonium perchlorate
- DTXCID7036038
- DB-065779
- 1Butanaminium, N,N,Ntributyl, perchlorate
- 217-655-5
- Tetrabutylammonium (perchlorate)
-
- MDL: MFCD00038722
- インチ: 1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
- InChIKey: KBLZDCFTQSIIOH-UHFFFAOYSA-M
- ほほえんだ: Cl(=O)(=O)(=O)[O-].[N+](C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 341.23300
- どういたいしつりょう: 242.284775
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 12
- 複雑さ: 212
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.0387 (rough estimate)
- ゆうかいてん: 211-215 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.6800 (estimate)
- ようかいど: acetonitrile: 0.1 g/mL, clear, colorless
- すいようせい: Soluble in acetonitrile and ethanol. Very slightly soluble in water.
- あんていせい: Stable. Strong oxidizer - contact with combustible material may cause fire. Incompatible with strong reducing agents, combustible materials. Do not heat.
- PSA: 74.27000
- LogP: 5.21790
- かんど: Hygroscopic
- ようかいせい: 水に溶ける
Tetrabutylammonium perchlorate セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H272,H315,H319,H335
- 警告文: P220,P261,P305+P351+P338
- 危険物輸送番号:UN 1479 5.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 5-8-36/37/38
- セキュリティの説明: S17-S26-S36-S36/37/39
-
危険物標識:


- セキュリティ用語:5.1
- 包装カテゴリ:II
- 包装グループ:II
- 危険レベル:5.1
- TSCA:Yes
- リスク用語:R36/37/38; R5; R8
- 包装等級:II
- 危険レベル:5.1
- ちょぞうじょうけん:Store at room temperature
Tetrabutylammonium perchlorate 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Tetrabutylammonium perchlorate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 438232-100G |
Tetrabutylammonium perchlorate, 98% |
1923-70-2 | 98% | 100G |
¥ 941 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0836-25g |
Tetrabutylammonium perchlorate |
1923-70-2 | 98.0%(T) | 25g |
¥480.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0836-100g |
Tetrabutylammonium perchlorate |
1923-70-2 | 98.0%(T) | 100g |
¥1180.0 | 2022-05-30 | |
| Oakwood | 235641-5g |
Tetrabutylammonium perchlorate |
1923-70-2 | 95% | 5g |
$27.00 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | 07-1969-25g |
Tetrabutylammonium perchlorate, min. 98% |
1923-70-2 | min. 98% | 25g |
¥ 1210 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 235641-500g |
Tetrabutylammonium perchlorate |
1923-70-2 | 95% | 500g |
¥ 6930 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109600-10g |
Tetrabutylammonium perchlorate |
1923-70-2 | 10g |
¥350.90 | 2023-09-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 86893-10G |
Tetrabutylammonium perchlorate |
1923-70-2 | 99.0% | 10g |
¥1122.18 | 2025-01-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109601-500g |
Tetrabutylammonium perchlorate |
1923-70-2 | 98% | 500g |
¥3608.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D388817-5g |
Tetrabutylammonium perchlorate |
1923-70-2 | 97% | 5g |
$105 | 2024-05-24 |
Tetrabutylammonium perchlorate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1923-70-2)Tetrabutylammonium perchlorate
注文番号:A1202231
在庫ステータス:in Stock/in Stock/in Stock
はかる:25g/100g/500g
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 02:47
価格 ($):281.0/309.0/1164.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1923-70-2)四丁基
注文番号:LE1611164
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:29
価格 ($):discuss personally
Tetrabutylammonium perchlorate 関連文献
-
Qixi Mi,Robert H. Coridan,Bruce S. Brunschwig,Harry B. Gray,Nathan S. Lewis Energy Environ. Sci. 2013 6 2646
-
Monika Wysocka,Krzysztof Winkler,Alan L. Balch J. Mater. Chem. 2004 14 1036
-
Katja Dralle Mjos,Jacqueline F. Cawthray,Gene Jamieson,Judith A. Fox,Chris Orvig Dalton Trans. 2015 44 2348
-
Krzysztof Winkler,Krzysztof Noworyta,Ana de Bettencourt-Dias,Janusz W. Sobczak,Chien-Ting Wu,Li-Chyong Chen,Wlodzimierz Kutner,Alan L. Balch J. Mater. Chem. 2003 13 518
-
5. 236. Mechanism of substitution at a saturated carbon atom. Part LIV. Kinetics of chlorine exchange between triphenylmethyl chloride and tetra-n-butylammonium chloride in benzeneE. D. Hughes,C. K. Ingold,S. F. Mok,S. Patai,Y. Pocker J. Chem. Soc. 1957 1220
1923-70-2 (Tetrabutylammonium perchlorate) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1923-70-2)Tetrabutylammonium perchlorate

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1923-70-2)tetrabutylammonium perchlorate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








